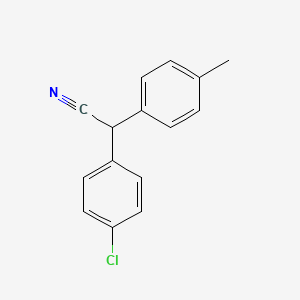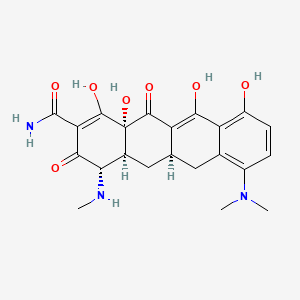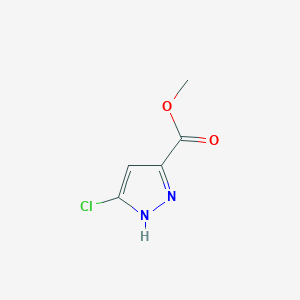
Methyl 5-chloro-1H-pyrazole-3-carboxylate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Researchers have explored the use of methyl 5-chloro-1H-pyrazole-3-carboxylate in synthesizing a broad range of heterocyclic compounds. For instance, it has been utilized in the production of thieno[2,3-c]pyrazoles, which are of interest due to their novel structures and potential applications in medicinal chemistry (Haider et al., 2005). Similarly, its derivatives have been investigated for their structural and spectral properties, offering insights into their reactivity and potential uses in designing bioactive molecules (Viveka et al., 2016).
Anticancer Properties
The anticancer properties of derivatives synthesized from this compound have been evaluated, highlighting the compound's relevance in cancer research. Notably, derivatives have demonstrated significant in vitro antiproliferative activity, suggesting their potential as anticancer agents (Jose, 2017).
Molecular Docking Studies
Molecular docking studies have been performed on certain derivatives to predict their binding interactions with target proteins, further demonstrating the compound's utility in drug design and discovery (Reddy et al., 2022).
Antimicrobial and Anticancer Activity
Novel pyrazole derivatives, synthesized from this compound, have been evaluated for their antimicrobial and anticancer activities. Some derivatives have shown promising results, outperforming established drugs in specific assays, which highlights the compound's significance in developing new therapeutic agents (Hafez et al., 2016).
Coordination Chemistry
The compound has also found applications in coordination chemistry, serving as a precursor in the synthesis of metal coordination complexes. These complexes have been studied for their crystal structures and potential applications in catalysis and materials science (Radi et al., 2015).
Safety and Hazards
“Methyl 5-chloro-1H-pyrazole-3-carboxylate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .
Relevant Papers Several papers related to “this compound” and its derivatives were found . These papers cover various topics including the synthesis of pyrazole derivatives, their biological evaluation, and their use in the development of new antimicrobial drugs .
Propriétés
IUPAC Name |
methyl 5-chloro-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2/c1-10-5(9)3-2-4(6)8-7-3/h2H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNADPKSSZLUBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


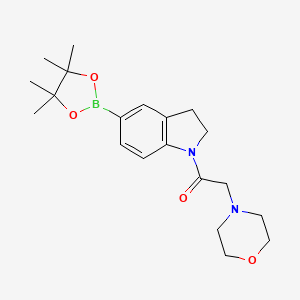
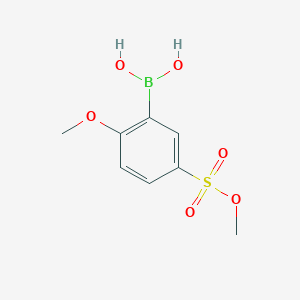
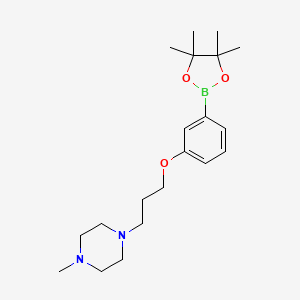
![methyl 6-chloro-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1458620.png)
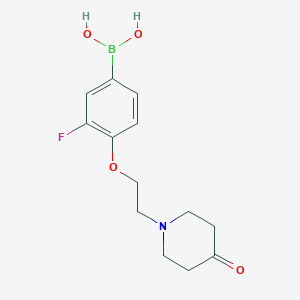
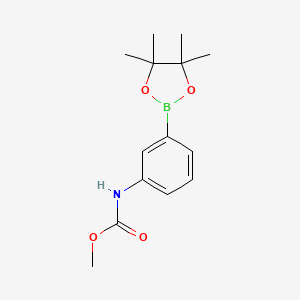
![3-(Cyclopropylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1458626.png)

![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine](/img/structure/B1458628.png)
![1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide trihydrochloride](/img/structure/B1458629.png)
